

# Spectroscopic Profile of 2'-Oxoquinine: A Technical Guide

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## Compound of Interest

Compound Name: 2'-Oxoquinine

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This technical guide provides a comprehensive overview of the spectroscopic data for 2'-oxoquinoline, a derivative of the cinchona alkaloid quinine. Due to the scarcity of published data for the complete **2'-Oxoquinine** molecule, this document compiles and extrapolates spectroscopic information from the well-characterized 2-oxo-quinoline (2-quinolone or carbostyryl) moiety and related derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinine analogs.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the 2-oxo-quinoline core, which constitutes the modified portion of **2'-Oxoquinine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of 2-Oxo-quinoline Moiety

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.55	d	9.6
H-4	7.98	d	9.6
H-5	7.63	dd	7.8, 1.2
H-6	7.23	dd	7.8, 7.8
H-7	7.44	dd	8.0, 1.2
NH	11.87	br s	-

Data obtained in DMSO-d6. Chemical shifts and coupling constants are approximate and may vary depending on the solvent and substitution pattern.[1]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of 2-Oxo-quinoline Moiety

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	162.0
C-3	122.7
C-4	140.2
C-4a	120.8
C-5	126.0
C-6	121.6
C-7	124.0
C-8	136.6
C-8a	132.0

Data obtained in DMSO-d6. Chemical shifts are approximate and may vary depending on the solvent and substitution pattern.[1]

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for the 2-Oxo-quinoline Moiety

Functional Group	Wavenumber (cm-1)	Intensity
N-H Stretch	3158	Medium
C=O Stretch (Lactam)	1659	Strong
C=C Stretch (Aromatic)	1604, 1595	Medium to Strong
C-N Stretch	1271, 1236	Medium

Data is characteristic for 2-oxo-quinoline derivatives.[\[1\]](#)

## Mass Spectrometry (MS)

The fragmentation of the 2-quinolone core upon electron impact typically involves the loss of carbon monoxide (CO), a characteristic feature of lactam structures.[\[2\]](#) For **2'-Oxoquinine**, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, followed by fragmentation patterns involving the loss of CO from the quinoline part and characteristic fragmentations of the quinuclidine portion of the quinine backbone. Under soft ionization conditions, characteristic fragment ions of  $[M+H-H_2O]^+$ ,  $[M+H-CO]^+$ , and  $[M+H-H_2O-CO]^+$  can be expected.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for **2'-Oxoquinine**.

## NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.
- Sample Preparation: Samples are typically dissolved in a deuterated solvent such as DMSO-d6 or CDCl3.

- $^1\text{H}$  NMR: Standard acquisition parameters are used.
- $^{13}\text{C}$  NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance sensitivity.
- 2D NMR: Experiments such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of proton and carbon signals, especially for a complex molecule like **2'-Oxoquinine**.

## IR Spectroscopy

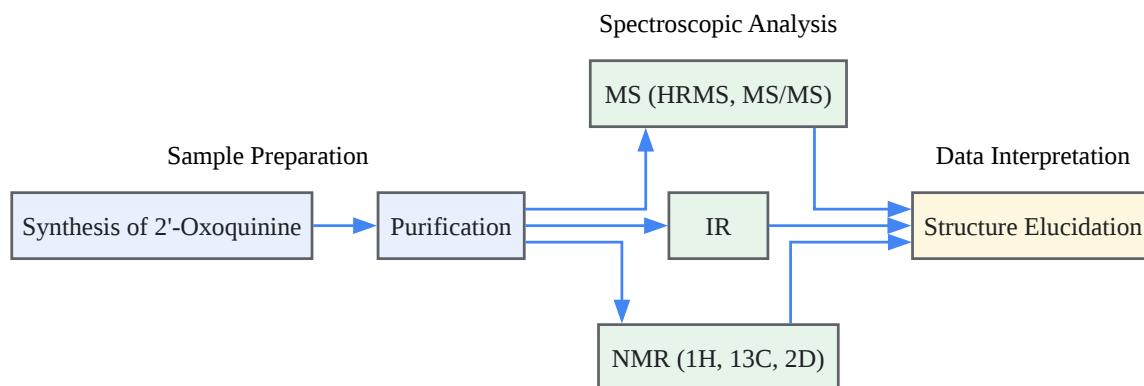
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Spectra are typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap) is suitable.
- Sample Introduction: The sample is typically introduced via direct infusion or coupled with a liquid chromatography (LC) system.
- Data Acquisition: High-resolution mass spectra are acquired to determine the accurate mass and elemental composition of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) experiments are performed to elucidate fragmentation pathways.

## Visualization of Methodologies

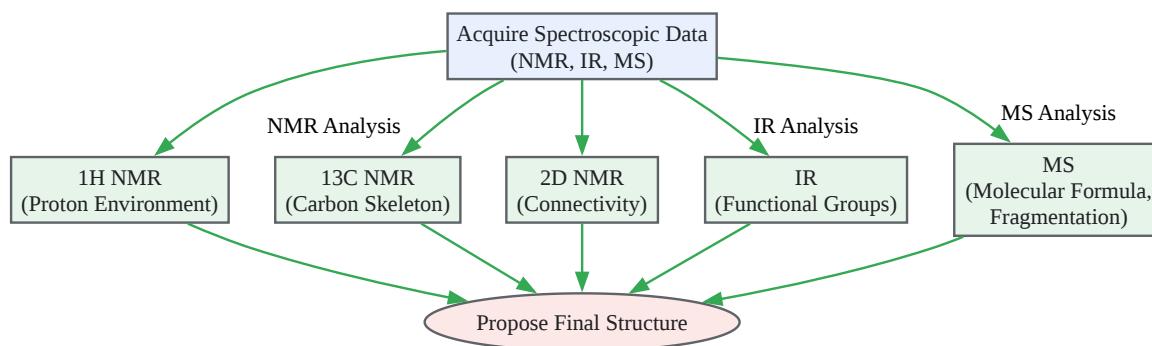
### General Workflow for Spectroscopic Analysis



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Caption: General workflow for the synthesis and spectroscopic characterization of **2'-Oxoquinine**.

## Logic Diagram for Structure Elucidation



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Caption: Logical flow for elucidating the structure of **2'-Oxoquinine** from spectroscopic data.

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